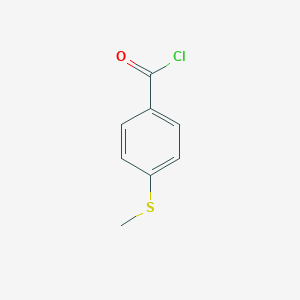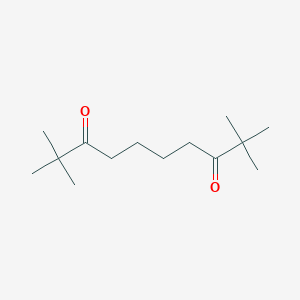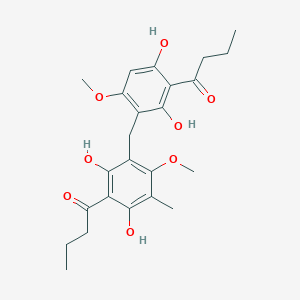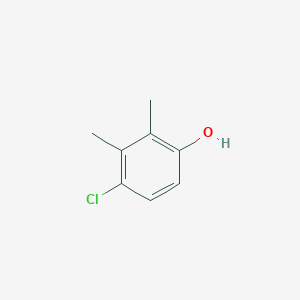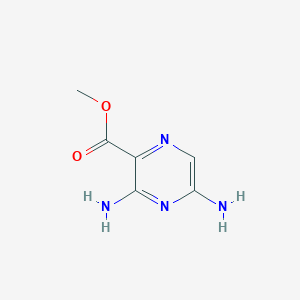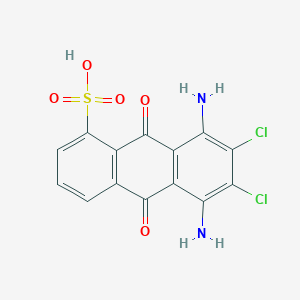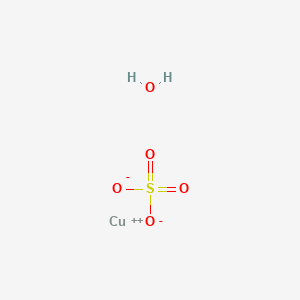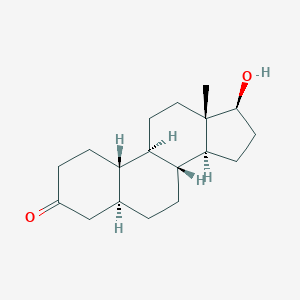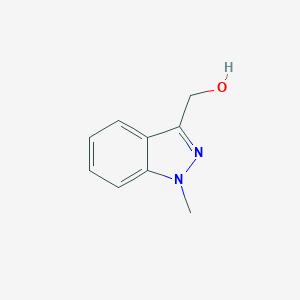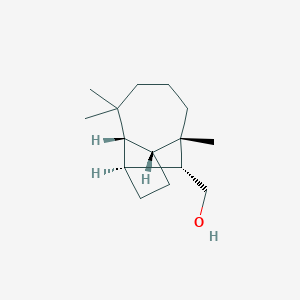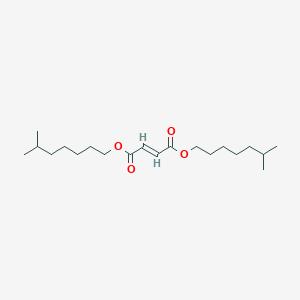
Diisooctyl fumarate
Overview
Description
Diisooctyl fumarate is a chemical compound with the molecular formula C20H36O4 . It is commonly used as a plasticizer .
Synthesis Analysis
The synthesis of fumarate esters, such as Diisooctyl fumarate, often involves the reaction of fumaric acid with alcohols . In one study, the fumarate biosynthetic pathway was introduced in S. cerevisiae through genetic modifications, leading to the production of fumarate . Another study presented a cascade methodology for dimethyl fumarate synthesis, which could potentially be applied to the synthesis of Diisooctyl fumarate .
Molecular Structure Analysis
The molecular structure of fumarate esters, including Diisooctyl fumarate, is characterized by the presence of a fumarate (a type of dicarboxylate) moiety . The electronic structure and stability of fumarate were determined using X-ray absorption spectroscopy and resonant inelastic X-ray scattering .
Physical And Chemical Properties Analysis
Diisooctyl fumarate has a molecular weight of 340.497 Da, a density of 0.9±0.1 g/cm3, a boiling point of 409.8±18.0 °C at 760 mmHg, and a flash point of 190.4±19.6 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 16 freely rotating bonds .
Scientific Research Applications
Pharmaceutical Impurities Detection : Diisooctyl fumarate has been investigated for its role in the determination of trace amounts of impurities like diisooctyl maleate and maleic acid in pharmaceutical products, using differential-pulse polarography. This method allows for the detection of very low concentrations of these impurities (Szczepaniak & Ren, 1993).
Cancer Therapy : Liarozole-fumarate, an anti-tumor drug that inhibits the cytochrome P450-dependent catabolism of all-trans-retinoic acid (ATRA), has shown promise in enhancing the antiproliferative activity of ATRA catabolites and isomers in human breast cancer cells (Van heusden et al., 1998).
Polymer Science : Studies on the polymerization of diisopropyl fumarate, a representative monomer of dialkyl fumarates, under microwave irradiation have shown that microwave conditions have a significant nonthermal effect in enhancing the polymerization rate of diisopropyl fumarate (Cortizo, 2007).
Plasticizing Agent : Dibutyl fumarate, similar to diisooctyl fumarate, is an important plasticizing agent that can copolymerize with various monomers to form new polymer materials. It is also used as an organic solvent and synthetic intermediate (Zhang, 2013).
Chemical Industry : In the chemical industry, diisooctyl fumarate has been used as a starting material for synthesizing a copolymer of oil-soluble viscosity reducers, significantly influencing various chemical processes (Yang, 2006).
Safety And Hazards
properties
IUPAC Name |
bis(6-methylheptyl) (E)-but-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O4/c1-17(2)11-7-5-9-15-23-19(21)13-14-20(22)24-16-10-6-8-12-18(3)4/h13-14,17-18H,5-12,15-16H2,1-4H3/b14-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGLLCHDIZAZFE-BUHFOSPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)C=CC(=O)OCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCCOC(=O)/C=C/C(=O)OCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisooctyl fumarate | |
CAS RN |
1330-75-2, 1330-76-3 | |
| Record name | Diisooctyl fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisooctyl fumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIISOOCTYL MALEATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5812 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



